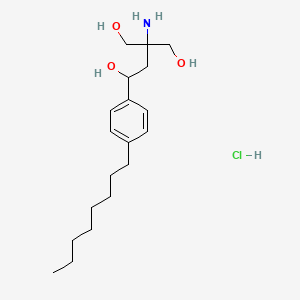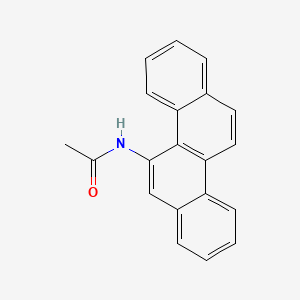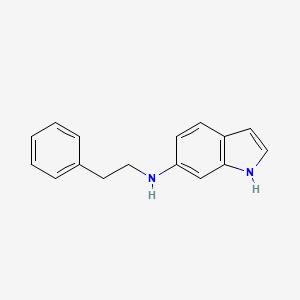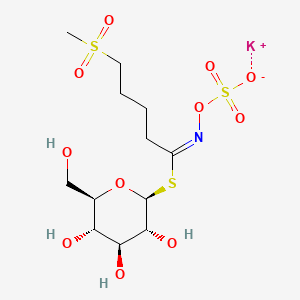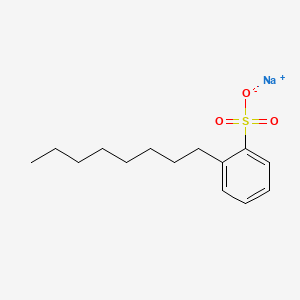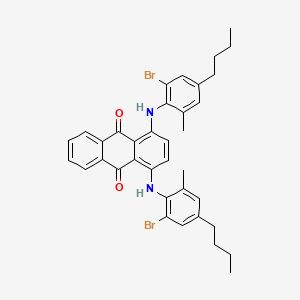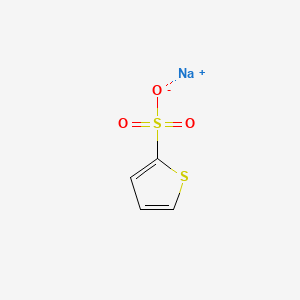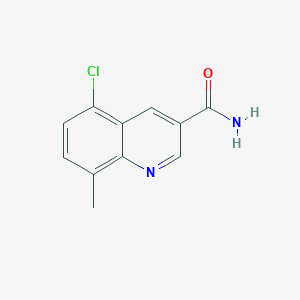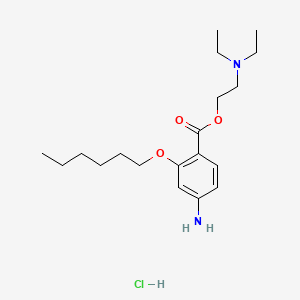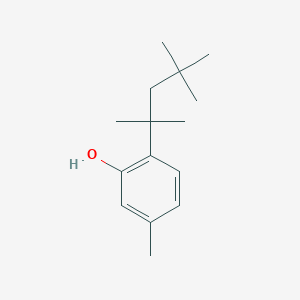
6-(1,1,3,3-Tetramethylbutyl)-m-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,1,3,3-Tetramethylbutyl)-m-cresol, also known as 2,6-di-tert-butyl-4-methylphenol, is a synthetic antioxidant widely used in various industries. It is known for its ability to prevent oxidation in organic materials, making it a valuable additive in products such as plastics, rubber, and fuels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol typically involves the alkylation of m-cresol with 2,6-di-tert-butylphenol. This reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process involves the continuous addition of reactants and catalysts, followed by separation and purification steps to isolate the desired compound.
化学反応の分析
Types of Reactions
6-(1,1,3,3-Tetramethylbutyl)-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride and are conducted under controlled temperature conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Nitrated or halogenated derivatives of this compound.
科学的研究の応用
6-(1,1,3,3-Tetramethylbutyl)-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Employed in cell culture studies to protect cells from oxidative stress.
Medicine: Investigated for its potential antioxidant properties in preventing oxidative damage in biological systems.
Industry: Utilized as an additive in fuels, lubricants, and rubber to enhance their stability and shelf life.
作用機序
The antioxidant activity of 6-(1,1,3,3-Tetramethylbutyl)-m-cresol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the propagation of oxidative chain reactions in organic materials. The compound targets reactive oxygen species and other free radicals, protecting materials and biological systems from oxidative damage.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but different molecular structure.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Commonly used in food preservation.
Uniqueness
6-(1,1,3,3-Tetramethylbutyl)-m-cresol is unique due to its high thermal stability and effectiveness in preventing oxidation in a wide range of materials. Its molecular structure allows for efficient stabilization of free radicals, making it a preferred choice in various industrial applications.
特性
CAS番号 |
3287-10-3 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
5-methyl-2-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-11-7-8-12(13(16)9-11)15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3 |
InChIキー |
JIFAIMFIZHUBEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)(C)CC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



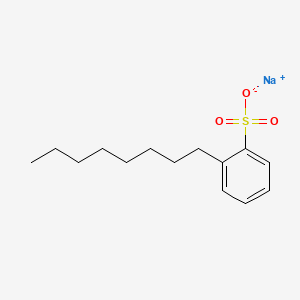
![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)

